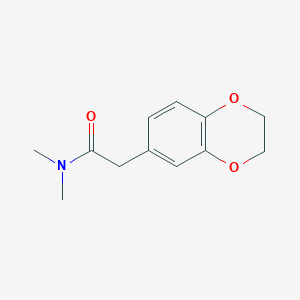
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system fused with an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of benzodioxane oxides.
Reduction: Formation of benzodioxane amines.
Substitution: Formation of various substituted benzodioxane derivatives.
科学研究应用
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
相似化合物的比较
Similar Compounds
- 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide
Uniqueness
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide stands out due to its unique acetamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
生物活性
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, enzyme inhibitory properties, and potential therapeutic effects.
Synthesis
The synthesis of this compound involves several steps, including the preparation of intermediates through reactions with various sulfonamides and acetamides. A notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives. These derivatives are further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to produce the target compound .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of compounds related to this compound. The synthesized compounds were screened against key enzymes such as α-glucosidase and acetylcholinesterase. The results indicated that some derivatives exhibited significant inhibitory activity, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their ability to modulate glucose metabolism and cholinergic signaling .
Table 1: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) | Therapeutic Potential |
|---|---|---|---|
| Compound A | α-Glucosidase | 12.5 | T2DM treatment |
| Compound B | Acetylcholinesterase | 15.0 | AD treatment |
| Compound C | α-Glucosidase | 8.0 | T2DM treatment |
Case Studies
Several case studies have explored the biological activity of similar compounds derived from the benzodioxin structure. For example, research has shown that certain benzodioxin derivatives possess anti-inflammatory and antitumor activities. In one study, a derivative demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The benzodioxin moiety is known for its ability to stabilize enzyme-substrate complexes or inhibit enzyme activity through competitive inhibition mechanisms. This interaction is crucial for its therapeutic applications in metabolic disorders and neurodegenerative diseases.
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULGHVLRUYQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














